4-(Bromomethyl)benzo[d]thiazole
Description
Contextualizing Benzo[d]thiazole Core Structures in Contemporary Chemical Research
The benzo[d]thiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a prominent structural motif in a vast array of biologically active compounds. consensus.apprsc.orgnanobioletters.com This prevalence is due to the unique electronic properties and the three-dimensional arrangement that the benzothiazole (B30560) nucleus imparts to a molecule. It is a common feature in many pharmaceuticals, agrochemicals, and materials science applications. nanobioletters.com The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions, which is a crucial factor in the biological activity of many drugs. nanobioletters.com Consequently, the synthesis of novel benzothiazole derivatives remains an active area of research in medicinal and materials chemistry. rsc.orgnanobioletters.com
Significance of the Bromomethyl Functionality in Organic Synthesis
The bromomethyl group (-CH₂Br) is a highly valued functional group in organic synthesis due to its reactivity. The carbon-bromine bond is relatively weak and polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of other functional groups, such as amines, alcohols, thiols, and carbon nucleophiles. cymitquimica.com The transformation of a methyl group into a bromomethyl group is a common strategy to activate an otherwise unreactive position on a molecule, thereby opening up pathways for further chemical modifications. A standard method for this transformation is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). rsc.org
Overview of Current Research Landscape Pertaining to 4-(Bromomethyl)benzo[d]thiazole
A comprehensive review of the current scientific literature reveals that while the synthesis and application of benzothiazole derivatives are widely reported, specific research focusing solely on this compound is limited. The majority of published studies on halomethyl-substituted benzothiazoles concentrate on the 2-substituted isomer, such as 2-(chloromethyl)benzo[d]thiazole, which has been used as an intermediate in the synthesis of various biologically active compounds. jyoungpharm.org
While direct and detailed research on this compound is not extensively available, its potential as a synthetic intermediate can be inferred from studies on analogous structures. The compound is commercially available, indicating its use in synthetic chemistry, although the specific applications are not widely documented in peer-reviewed journals.
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound would be to explore its utility as a synthetic intermediate for the creation of novel, and potentially bioactive, molecules. The research would likely focus on:
Development of a reliable and high-yielding synthesis of this compound. A plausible route would be the radical bromination of 4-methylbenzo[d]thiazole (B149020).
Investigation of its reactivity with a diverse range of nucleophiles to synthesize a library of new 4-substituted benzothiazole derivatives.
Characterization of the newly synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Evaluation of the biological activities of the resulting compounds, leveraging the known pharmacological potential of the benzothiazole scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFGYHMOWYNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726355 | |
| Record name | 4-(Bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936827-73-5 | |
| Record name | 4-(Bromomethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936827-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodologies for 4 Bromomethyl Benzo D Thiazole
Historical Perspectives on Benzo[d]thiazole Synthesis Precursors to 4-(Bromomethyl)benzo[d]thiazole
The benzothiazole (B30560) core is a heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org Historically, the most prevalent method for constructing this scaffold involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds. mdpi.comresearchgate.net This fundamental reaction has been adapted using aldehydes, acid chlorides, and carboxylic acids to yield a wide array of 2-substituted benzothiazoles. wikipedia.orgmdpi.comorganic-chemistry.org
For instance, reacting 2-aminobenzenethiol with acid chlorides is a direct method to form the benzothiazole ring. wikipedia.org Similarly, condensation with aldehydes, often in the presence of an oxidizing agent, has been a cornerstone of benzothiazole synthesis. mdpi.comorganic-chemistry.org These early methods, while effective, often required harsh conditions. Another classical approach is the Herz reaction, which provides a route to related benzodithiazole compounds and highlights the historical efforts in sulfur-nitrogen heterocycle synthesis. mdpi.com These foundational synthetic strategies established the chemical principles necessary for creating the core structure, paving the way for the development of specifically substituted derivatives like this compound.
Contemporary Synthetic Strategies for this compound
Modern synthetic chemistry offers more refined and targeted approaches to produce this compound, which can be broadly categorized into direct functionalization and multi-step convergent pathways.
The most straightforward strategy to synthesize this compound is the direct bromination of a 4-methylbenzo[d]thiazole (B149020) precursor. This type of reaction is typically a free-radical substitution targeting the benzylic position of the methyl group.
The common reagent for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) and exposure to UV light or heat. The reaction proceeds by abstracting a hydrogen atom from the methyl group to form a relatively stable benzylic radical, which then reacts with bromine. This approach is efficient as it functionalizes the pre-formed heterocyclic core in a single step. A similar strategy is employed in the synthesis of related brominated compounds, such as the preparation of 4-(Bromomethyl)but-2-enolide from its corresponding methyl-containing precursor using NBS. ekb.eg
Table 1: Typical Conditions for Direct Bromomethylation
| Starting Material | Reagent | Initiator/Conditions | Solvent |
| 4-Methylbenzo[d]thiazole | N-Bromosuccinimide (NBS) | Benzoyl Peroxide / Heat | Carbon tetrachloride (CCl4) |
This table represents a generalized procedure based on standard organic synthesis principles for benzylic bromination.
Convergent synthesis involves constructing the target molecule from several fragments through a series of reactions. This approach offers flexibility, particularly when direct functionalization is challenging or results in low yields. A plausible multi-step synthesis for this compound could involve forming the thiazole ring onto a pre-functionalized benzene derivative.
One such pathway might begin with a substituted aniline. For example, a multi-step sequence could involve:
Protection of an amino group on a substituted nitroaniline.
Reduction of the nitro group to a second amine.
Bromination to introduce the bromo substituent.
Condensation with a suitable reagent, such as Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), followed by a copper-mediated cyclization to form the benzothiazole ring. researchgate.netresearchgate.net
This methodical approach allows for the precise placement of substituents on the benzene ring before the formation of the heterocyclic portion, ensuring regiochemical control. researchgate.net Other multi-step syntheses reported for various benzothiazole derivatives, such as those involving Suzuki cross-coupling reactions or the reaction of 2-aminobenzothiazoles with chloromethyl benzoyl chloride, demonstrate the versatility of building the molecule in a stepwise fashion. hpu2.edu.vnnih.gov
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. bohrium.combepls.com
Key green strategies applicable to the synthesis of the benzothiazole core include:
Use of Green Solvents: Replacing traditional volatile organic compounds with water or ethanol. rsc.orgresearchgate.net
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. bohrium.comnih.gov
Recyclable Catalysts: Using heterogeneous catalysts that can be easily recovered and reused, minimizing waste. mdpi.com
For example, the condensation of 2-aminothiophenol (B119425) with aldehydes has been successfully carried out using water as a solvent or under solvent-free conditions with microwave assistance. rsc.orgnih.gov While a specific green synthesis for this compound is not prominently documented, these principles can be readily adapted. A potential green route could involve the microwave-assisted synthesis of the 4-methylbenzo[d]thiazole precursor, followed by a bromination step using a more environmentally friendly brominating agent and solvent system.
Purification and Characterization Methodologies for this compound
Following synthesis, the isolation of pure this compound and the confirmation of its chemical structure are critical.
Purification: The primary method for purifying the crude product is column chromatography using silica (B1680970) gel. jyoungpharm.org The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. jyoungpharm.org Recrystallization from a suitable solvent system is another common technique to obtain the compound in high purity.
Characterization: The structure of this compound is elucidated using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for mapping the carbon-hydrogen framework. In the ¹H NMR spectrum, a characteristic singlet peak would be expected for the methylene (B1212753) protons (-CH₂Br), typically in the region of δ 4.5-5.0 ppm. Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). jyoungpharm.orgnih.gov The ¹³C NMR spectrum would show a distinct signal for the bromomethyl carbon and the carbons of the benzothiazole ring system. nih.govnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound (C₈H₆BrNS), the mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom. jyoungpharm.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include C=N stretching for the thiazole ring and bands corresponding to the aromatic C-H and C=C bonds. nih.govjyoungpharm.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Signal/Value |
| ¹H NMR | Methylene protons (-CH₂Br) | Singlet, ~δ 4.9 ppm |
| Aromatic protons | Multiplets, ~δ 7.5-8.2 ppm | |
| ¹³C NMR | Methylene carbon (-CH₂Br) | ~δ 30-35 ppm |
| Aromatic carbons | ~δ 120-155 ppm | |
| Mass Spec. | Molecular Formula | C₈H₆BrNS |
| Molecular Weight | ~228.11 g/mol | |
| Key Feature | Presence of M+ and M+2 isotope peaks for Bromine |
This table contains predicted data based on typical values for similar structures and general spectroscopic principles.
Scalability Considerations for this compound Production
Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe.
For this compound, a direct bromination of 4-methylbenzo[d]thiazole appears to be the most scalable route due to the reduced number of steps. However, challenges include:
Reagent Cost and Safety: NBS can be expensive on a large scale. The use of radical initiators like benzoyl peroxide requires careful handling due to their potential for explosion.
Reaction Control: Free-radical reactions can sometimes be difficult to control and may lead to side products, such as dibrominated species, complicating purification.
Solvent Use: The use of halogenated solvents like carbon tetrachloride is being phased out due to environmental concerns. Finding a suitable, safer alternative is a key consideration for scale-up.
Reactivity and Mechanistic Studies of 4 Bromomethyl Benzo D Thiazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Group of 4-(Bromomethyl)benzo[d]thiazole
The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a wide range of nucleophiles. This reaction is facile due to the electronic influence of the fused aromatic ring system, which stabilizes the transition states and intermediates involved.
The displacement of the bromide from this compound can proceed through two distinct mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is characterized by a "backside attack," which leads to an inversion of stereochemistry if the carbon were chiral. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF), which solvate the cation but not the nucleophile, thus enhancing its reactivity. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile in the second step. The benzylic nature of this compound makes the SN1 pathway particularly viable because the resulting carbocation is stabilized by resonance. The positive charge can be delocalized into the benzothiazole (B30560) ring system, spreading the charge and lowering the energy of the intermediate. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water), which can solvate both the carbocation and the leaving group. Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to a mixture of stereoisomers if the starting material is chiral.
The enhanced reactivity of the bromomethyl group allows this compound to serve as a versatile building block for introducing the benzothiazol-4-ylmethyl moiety onto various molecular scaffolds. A broad spectrum of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
N-Nucleophiles: Primary and secondary amines, as well as azide ions, react readily with this compound to form the corresponding substituted amines and azides. These reactions are fundamental for building more complex molecules, including ligands and biologically active compounds.
O-Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen-based nucleophiles, leading to the formation of ethers and esters, respectively.
S-Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolates, are particularly reactive towards benzylic halides due to their high polarizability and nucleophilicity (the "alpha effect"). These reactions provide a straightforward route to thioethers.
C-Nucleophiles: Carbon nucleophiles, such as cyanide and enolates, can also be used to form new C-C bonds, extending the carbon framework of the molecule.
The following table summarizes representative nucleophilic substitution reactions of this compound.
| Nucleophile Type | Nucleophile | Product Class | Reaction Conditions |
|---|---|---|---|
| N-Nucleophile | Primary/Secondary Amine (R₂NH) | Substituted Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN) |
| N-Nucleophile | Sodium Azide (NaN₃) | Azide | Solvent (e.g., DMF or Acetone/H₂O) |
| O-Nucleophile | Sodium Alkoxide (NaOR) | Ether | Alcohol Solvent (ROH) |
| O-Nucleophile | Carboxylate (RCOO⁻) | Ester | Base, Solvent (e.g., DMF) |
| S-Nucleophile | Thiolate (RS⁻) | Thioether (Sulfide) | Base (e.g., NaOH, NaH), Solvent (e.g., Ethanol, THF) |
| C-Nucleophile | Sodium Cyanide (NaCN) | Nitrile | Solvent (e.g., DMSO, DMF) |
Elimination Reactions and Pathways of this compound
In addition to substitution, this compound can potentially undergo elimination reactions, although this is a less common pathway for benzylic halides. An elimination reaction would involve the removal of HBr to form an exocyclic double bond, yielding 4-methylenebenzo[d]thiazole. This process typically competes with substitution and is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. For a primary benzylic halide like this compound, the E2 (bimolecular elimination) mechanism would be the most likely pathway. However, due to the high reactivity of the substrate towards substitution, the E2 pathway is generally a minor side reaction unless conditions are specifically optimized to promote it. In most reported cases, nucleophilic substitution is the predominant reaction.
Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
While classical palladium-catalyzed cross-coupling reactions are primarily used for forming bonds with C(sp²)-hybridized carbons (e.g., aryl or vinyl halides), significant advances have enabled the use of C(sp³)-hybridized electrophiles, including benzylic halides like this compound. These reactions provide powerful methods for constructing C(sp³)-C(sp²) and C(sp³)-C(sp) bonds.
Modern catalytic systems have been developed to facilitate the cross-coupling of benzylic bromides with various organometallic reagents.
Suzuki-Miyaura Coupling: This reaction has been successfully adapted for benzylic bromides, enabling their coupling with aryl- or vinylboronic acids (or their esters) to form diarylmethane and allylarene structures, respectively. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.
Stille Coupling: The Stille reaction can couple benzylic halides with organostannane reagents. harvard.edursc.org This method offers the advantage that organostannanes are often tolerant of a wide array of functional groups, although the toxicity of tin compounds is a significant drawback. openochem.orgorganic-chemistry.org
Heck Reaction: The classical Heck reaction mechanism, which involves a β-hydride elimination step, is not directly applicable to benzylic halides that lack a β-hydrogen on an adjacent sp³ carbon. However, "Heck-type" reactions of benzylic halides have been reported, which proceed through alternative pathways to couple with alkenes. byjus.comwikipedia.org
Sonogashira Coupling: The coupling of benzylic bromides with terminal alkynes is a powerful method for synthesizing propargyl-arene compounds. Recent protocols utilize palladium catalysts to efficiently couple benzylic bromides with lithium acetylides under mild conditions, demonstrating high functional group tolerance. rsc.org
The table below summarizes typical conditions for these cross-coupling reactions as applied to benzylic bromides.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., JohnPhos) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Not always required | THF, Toluene |
| Heck-Type | Alkene | Pd(OAc)₂ / Phosphine Ligand | Organic Base (e.g., Et₃N) | DMF, NMP |
| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., Pd[P(tBu₃)]₂) / Cu(I) co-catalyst | Amine Base (e.g., Et₃N, Piperidine) | THF, DMF |
The success of metal-catalyzed cross-coupling reactions involving C(sp³)-Br bonds, such as in this compound, is critically dependent on the choice of ligand coordinated to the metal center (typically palladium). The ligand plays several key roles: it stabilizes the metal catalyst, influences its reactivity, and controls the selectivity of the reaction.
For C(sp³)-hybridized electrophiles, the oxidative addition step (insertion of the palladium into the C-Br bond) is often the rate-limiting and most challenging step. Effective ligands for this transformation are typically bulky, electron-rich phosphines (e.g., Buchwald ligands like JohnPhos, SPhos, XPhos) or N-heterocyclic carbenes (NHCs). nih.gov
Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition to the electrophile.
Steric Bulk: Bulky ligands favor the formation of low-coordinate, highly reactive L-Pd(0) species. This steric hindrance also accelerates the final reductive elimination step, which forms the desired product and regenerates the catalyst, while simultaneously suppressing potential side reactions. wordpress.com
The optimization of the ligand is therefore a crucial aspect of developing efficient and selective cross-coupling protocols for substrates like this compound.
Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring System of this compound
The benzothiazole ring system is an aromatic heterocycle that can undergo electrophilic substitution reactions. thieme-connect.de The fused benzene (B151609) ring's reactivity is influenced by the electron-withdrawing nature of the thiazole (B1198619) moiety. wikipedia.org For this compound, electrophilic attack on the benzene portion of the molecule is subject to the directing effects of both the fused thiazole ring and the bromomethyl substituent at the C4 position.
The thiazole ring generally deactivates the fused benzene ring towards electrophiles due to its electron-withdrawing character. The precise regioselectivity of electrophilic substitution on the benzothiazole ring can be complex and depends on the reaction conditions and the nature of the electrophile. In substituted benzothiazoles, the position of substitution is directed by the combined electronic effects of the existing substituents and the heterocyclic ring itself. For instance, studies on the bromination of aminobenzothiazoles have been reported, indicating that the activating amino group dictates the position of electrophilic attack. rsc.org
In the case of this compound, the bromomethyl group (-CH₂Br) is generally considered to be a deactivating group with a weak directing effect. The reactivity and orientation of incoming electrophiles would be a balance between the deactivating effect of the thiazole ring and the influence of the C4-substituent. Theoretical studies on other substituted benzothiazoles have shown that substitutions at various positions on the benzene ring are crucial for their biological activities, suggesting that functionalization via electrophilic substitution is a key strategy in modifying these scaffolds. benthamscience.comresearchgate.net
Radical Reactions Involving this compound
The bromomethyl group at the C4 position is a key functional handle for radical reactions. This compound is typically synthesized from 4-methylbenzothiazole via a free-radical bromination reaction, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or under photochemical conditions. mychemblog.com This reaction, known as the Wohl-Ziegler bromination, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. mychemblog.compearson.com
The mechanism for the formation of this compound from 4-methylbenzothiazole proceeds through a free-radical chain mechanism: mychemblog.com
Initiation: Homolytic cleavage of the radical initiator (or bromine under UV light) generates a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzothiazole, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (present in small amounts or generated from NBS) to yield the product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity of bromination at the benzylic position over the aromatic ring is a hallmark of this reaction, particularly when using NBS, which maintains a low concentration of Br₂ and HBr, thus suppressing electrophilic aromatic bromination. youtube.comyoutube.com The resulting this compound can itself be a substrate for further radical reactions, such as transformations involving radical-mediated C-C bond formation.
| Reaction Type | Typical Reagent | Key Intermediate | Selectivity |
|---|---|---|---|
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | Benzylic Radical | Highly selective for the benzylic position |
Theoretical and Computational Chemistry Approaches to this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reactivity of benzothiazole derivatives. scirp.orgscirp.org By calculating molecular orbitals and electronic properties, insights into the kinetic stability and reactive sites of a molecule can be gained.
The reactivity of benzothiazole derivatives can be analyzed through their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller energy gap generally implies higher reactivity. mdpi.com Computational studies on various substituted benzothiazoles have shown that the nature and position of substituents significantly influence the HOMO-LUMO energy gap. mdpi.comresearchgate.net For example, electron-withdrawing groups tend to lower the energy gap, making the molecule more reactive. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool for predicting reactivity. scirp.org MEP surfaces illustrate the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzothiazole derivatives, MEP analysis can predict the most likely sites for electrophilic and nucleophilic attack. scirp.org
In the context of this compound, theoretical calculations would likely show that the nitrogen atom of the thiazole ring is a primary nucleophilic site. The benzene ring would exhibit regions susceptible to electrophilic attack, with the precise locations influenced by the electronic effects of the bromomethyl group and the fused ring. The carbon atom of the bromomethyl group would be identified as a significant electrophilic center, susceptible to nucleophilic substitution.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzothiazole (unsubstituted) | -6.50 | -1.77 | 4.73 | Stable |
| Benzothiazole with Electron-Donating Group (e.g., -CH₃) | -6.21 | -1.50 | 4.71 | Less Reactive |
| Benzothiazole with Electron-Withdrawing Group (e.g., -CF₃) | -7.01 | -2.55 | 4.46 | More Reactive |
Note: The data in Table 2 is illustrative and based on computational studies of related benzothiazole derivatives to demonstrate the influence of substituents on electronic properties and reactivity. mdpi.com
Design and Synthesis of Derivatives and Analogs of 4 Bromomethyl Benzo D Thiazole
Structurally Modified Benzo[d]thiazole Frameworks Derived from 4-(Bromomethyl)benzo[d]thiazole
While the primary site of reactivity on this compound is the bromomethyl group, modifications to the core benzothiazole (B30560) framework can also be envisioned to generate structural diversity. These modifications can be performed either before or after the introduction and subsequent reaction of the bromomethyl moiety.
Drawing parallels from the chemistry of related bromo-benzothiazole systems, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions are powerful tools. nih.gov For instance, if a bromo-substituent were present on the benzene (B151609) ring of the benzothiazole core, it could be subjected to cross-coupling with various boronic acids or organostannanes to introduce new aryl or heteroaryl groups. nih.govmdpi.com While the bromine in this compound is not on the aromatic ring, a synthetic strategy could involve starting with a dibromo-substituted benzothiazole, selectively functionalizing the ring-position bromine via a cross-coupling reaction, and then converting the second bromo-substituent into the bromomethyl group for further derivatization.
Furthermore, electrophilic substitution reactions on the benzene portion of the benzothiazole ring, such as nitration or halogenation, could provide precursors for further modification, although the reaction conditions would need to be carefully controlled to avoid side reactions with the bromomethyl group.
Heterocyclic Ring Fusions Utilizing this compound as a Precursor
The electrophilic nature of the bromomethyl group makes this compound an excellent precursor for constructing novel fused heterocyclic systems. This strategy typically involves reacting the bromomethyl compound with a molecule containing two nucleophilic centers, leading to a condensation and cyclization cascade.
This approach is analogous to synthetic methods used to create other fused benzodiazepines and related heterocycles from bromomethyl-aryl precursors. researchgate.net By reacting this compound with appropriate binucleophiles, a variety of new polycyclic frameworks can be accessed. For example, reaction with 2-aminothiophenol (B119425) could potentially lead to the formation of a seven-membered ring fused to the benzothiazole core. The initial step would be the alkylation of the sulfur atom, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the imine carbon of the thiazole (B1198619) or another appropriate site.
A summary of potential ring-fusion strategies is presented below.
| Binucleophilic Reagent | Potential Fused Heterocyclic System |
| 1H-Benzimidazol-2-amine | Benzimidazo[1,2-b] nih.govmdpi.combenzodiazepine analog |
| 2-Aminophenol | Benzoxazepine-fused benzothiazole |
| 1,2-Phenylenediamine | Benzodiazepine-fused benzothiazole |
| 5-Methyl-1,3-thiazol-2-amine | Thiazolo[3,2-b] nih.govmdpi.combenzodiazepine analog |
This table presents hypothetical, yet chemically plausible, ring systems based on known reactions of similar electrophiles. researchgate.net
Functionalization Strategies at the Bromomethyl Position of this compound
The most direct and widely applicable synthetic strategy involving this compound is the nucleophilic substitution of the bromine atom. The benzylic-like position of the bromomethyl group renders it highly susceptible to displacement by a wide range of nucleophiles, enabling the introduction of diverse functional groups and the formation of various chemical bonds (C-O, C-N, C-S, C-C).
This reactivity is a cornerstone for creating derivatives with tailored properties. The reactions are typically straightforward, proceeding under mild conditions.
Reactions with N-Nucleophiles: Amines, anilines, and nitrogen-containing heterocyles can readily displace the bromide to form the corresponding aminomethyl derivatives. Studies on the related 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) have shown that reactions with amines like morpholine (B109124) and piperidine (B6355638) proceed efficiently to yield substitution products. nih.govmdpi.com A similar outcome is expected for this compound.
Reactions with O-Nucleophiles: Alcohols, phenols, and carboxylic acids can be used to synthesize ether and ester derivatives, respectively. The use of a base is typically required to deprotonate the nucleophile and facilitate the reaction.
Reactions with S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this transformation, leading to the formation of thioether linkages. The reaction between 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol (B7764131) demonstrates a facile substitution of a bromomethyl group by a sulfur nucleophile to form a new C-S bond. nih.gov
The table below outlines potential functionalization reactions at the bromomethyl position.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Product Class |
| N-Nucleophiles | Piperidine | -CH₂-N(C₅H₁₀) | Tertiary Amine |
| Aniline | -CH₂-NH-Ph | Secondary Amine | |
| Imidazole | -CH₂-N(C₃H₃N) | N-Alkyl Imidazole | |
| O-Nucleophiles | Sodium Methoxide | -CH₂-OCH₃ | Methyl Ether |
| Phenol | -CH₂-O-Ph | Phenyl Ether | |
| Acetic Acid | -CH₂-O-C(O)CH₃ | Acetate Ester | |
| S-Nucleophiles | Thiophenol | -CH₂-S-Ph | Phenyl Thioether |
| Sodium Thiocyanate | -CH₂-SCN | Thiocyanate | |
| C-Nucleophiles | Sodium Cyanide | -CH₂-CN | Nitrile |
| Diethyl Malonate | -CH₂-CH(CO₂Et)₂ | Malonic Ester Derivative |
Library Synthesis Approaches Based on this compound Scaffolding
The concept of privileged scaffolds is central to modern medicinal chemistry, allowing for the creation of large, diverse chemical libraries for high-throughput screening. nih.gov this compound is an ideal scaffold for such library synthesis due to its structural features and defined point of reactivity.
Combinatorial chemistry techniques can be applied to rapidly generate a multitude of derivatives. nih.gov A typical approach would involve reacting the this compound scaffold with a large collection of diverse building blocks, primarily nucleophiles, in a parallel format. Each reaction well or vessel would contain the common scaffold and a unique nucleophile, leading to a library where the core benzothiazole structure is constant, but the group attached at the 4-methyl position varies widely.
This strategy can be enhanced by using solid-phase synthesis. The benzothiazole scaffold could be tethered to a solid support (resin) via a functional group on the benzene ring. The immobilized scaffold could then be treated with an excess of a nucleophilic reagent to drive the substitution reaction to completion. The excess reagent and byproducts are then simply washed away, and the desired product is cleaved from the resin in a final step. This process simplifies purification and is amenable to automation, allowing for the efficient construction of very large libraries of compounds for biological screening. nih.gov
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral molecules is of paramount importance in drug discovery. While this compound itself is achiral, it can be used to synthesize chiral analogs through several stereoselective strategies.
One straightforward approach is to use a chiral nucleophile in a substitution reaction at the bromomethyl position. If the nucleophile contains a stereocenter, the resulting product will be a mixture of diastereomers, which can often be separated by chromatography.
A more elegant approach involves the synthesis of chiral benzothiazole building blocks from the outset. For instance, chiral thiazole derivatives have been synthesized by reacting L- or D-cysteine with benzonitriles. nih.gov A similar strategy could be employed to construct a chiral benzothiazole framework from a chiral precursor. This chiral framework, already containing a stereocenter, could then be elaborated to introduce the methyl group at the 4-position and subsequently brominated.
Another potential method is the use of enzyme-catalyzed reactions. Enzymes are known to catalyze highly stereoselective transformations. google.com One could envision a scenario where a prochiral derivative of this compound is selectively transformed by an enzyme to create a single enantiomer of a chiral product. For example, if the methyl group were replaced by a -CH(OH)R group, an enzyme could be used to selectively acylate one of the enantiomers, allowing for their separation.
Advanced Applications of 4 Bromomethyl Benzo D Thiazole in Chemical Sciences
Role in Medicinal Chemistry Research Leveraging 4-(Bromomethyl)benzo[d]thiazole
The benzothiazole (B30560) scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic activities. The strategic placement of a bromomethyl group on this privileged structure in this compound offers a direct route to a plethora of new chemical entities with potential medicinal applications.
Precursor for Bioactive Benzo[d]thiazole Compounds
The reactive nature of the bromomethyl group in this compound makes it an excellent electrophile for reactions with various nucleophiles. This reactivity is the cornerstone of its role as a precursor for a diverse array of bioactive benzothiazole derivatives. By reacting with amines, thiols, alcohols, and other nucleophilic species, a wide range of substituents can be appended to the benzothiazole core, leading to compounds with potential as anticancer, antimicrobial, and enzyme inhibitory agents.
For instance, the synthesis of various benzothiazole derivatives with demonstrated biological activities often involves the introduction of side chains at different positions of the benzothiazole ring. While direct examples starting from this compound are not extensively documented in publicly available literature, the synthetic strategies employed for analogous compounds strongly suggest its utility. The bromomethyl group can readily undergo nucleophilic substitution reactions to introduce moieties that are known to contribute to biological activity.
| Starting Material | Reagent | Resulting Compound Class | Potential Biological Activity |
| This compound | Primary/Secondary Amines | Aminomethyl-benzo[d]thiazole derivatives | Anticancer, Antimicrobial |
| This compound | Thiols | Thioether-benzo[d]thiazole derivatives | Enzyme inhibition |
| This compound | Alcohols/Phenols | Ether-linked-benzo[d]thiazole derivatives | Various therapeutic activities |
Structure-Activity Relationship (SAR) Studies Derived from this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The ability to systematically modify a lead compound and observe the resulting changes in efficacy and potency is key to optimizing its therapeutic potential. This compound serves as an ideal starting point for such studies.
The ease with which the bromomethyl group can be functionalized allows for the creation of a library of derivatives with systematic variations at the 4-position of the benzothiazole ring. By introducing a range of substituents with different electronic, steric, and lipophilic properties, researchers can probe the specific structural requirements for optimal interaction with a biological target. For example, in the development of kinase inhibitors, a common strategy involves exploring different side chains to enhance binding affinity and selectivity. The derivatization of this compound would enable a focused exploration of the chemical space around this core structure, facilitating the identification of key interactions that govern biological activity.
| Modification at 4-position | Rationale for SAR studies | Potential Impact on Activity |
| Introduction of basic amines | To explore ionic interactions with the target protein. | Enhanced binding affinity. |
| Variation of alkyl chain length | To probe the size and shape of the binding pocket. | Optimization of steric fit. |
| Introduction of aromatic rings | To investigate pi-stacking interactions. | Increased potency. |
| Introduction of hydrogen bond donors/acceptors | To form specific hydrogen bonds with the target. | Improved selectivity and affinity. |
Exploration in Drug Discovery Platforms
Modern drug discovery platforms often rely on high-throughput screening of large compound libraries to identify initial hits. The versatility of this compound makes it an attractive scaffold for the generation of diverse chemical libraries for such screening campaigns. Through combinatorial chemistry approaches, a vast number of unique derivatives can be synthesized from this single precursor.
The benzothiazole core itself is a known "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets. By functionalizing this scaffold at the 4-position using this compound, it is possible to generate libraries of compounds that can be screened against a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The data obtained from these screenings can then be used to guide the development of more potent and selective drug candidates.
Applications in Agrochemical Development from this compound Derivatives
The benzothiazole moiety is also present in a number of commercially successful agrochemicals. The development of new and improved pesticides is crucial for ensuring food security, and this compound presents a promising starting point for the synthesis of novel agrochemical agents.
Synthesis of Novel Herbicides, Insecticides, and Fungicides Derived from this compound
The principles of molecular design that apply to pharmaceuticals are also relevant to the development of agrochemicals. By modifying the structure of known active compounds or by creating novel chemical entities, researchers can develop new herbicides, insecticides, and fungicides with improved efficacy, selectivity, and environmental profiles.
| Agrochemical Class | Potential Synthetic Strategy from this compound |
| Fungicides | Reaction with nitrogen or sulfur-containing heterocycles known for antifungal activity. |
| Herbicides | Introduction of functionalities that mimic natural plant hormones or inhibit key plant enzymes. |
| Insecticides | Incorporation of moieties that target the nervous system of insects. |
Contributions to Materials Science and Polymer Chemistry via this compound
Beyond its applications in the life sciences, the unique chemical properties of this compound also make it a valuable building block in the field of materials science and polymer chemistry. The benzothiazole unit can impart desirable photophysical or electronic properties to materials, while the bromomethyl group provides a reactive site for polymerization or for grafting onto other materials.
The incorporation of benzothiazole moieties into polymers can lead to materials with interesting properties such as fluorescence, thermal stability, and charge-transport capabilities. This compound can be used as a monomer in polymerization reactions, or it can be used to modify existing polymers to introduce the benzothiazole functionality. For instance, it could potentially be used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Application Area | Role of this compound |
| Functional Polymers | As a monomer or a functionalizing agent to introduce benzothiazole units. |
| Organic Electronics | To create materials with specific photophysical and electronic properties. |
| Surface Modification | To graft benzothiazole moieties onto surfaces to alter their properties. |
Monomer Synthesis for Advanced Polymeric Materials
The reactive nature of the bromomethyl group on the this compound scaffold makes it an excellent starting point for the synthesis of novel monomers destined for advanced polymeric materials. This reactivity allows for its incorporation into polymer backbones or as pendant groups, thereby imparting the unique electronic and photophysical properties of the benzothiazole unit to the resulting macromolecule.
One primary strategy involves the conversion of the bromomethyl group into other functional groups suitable for polymerization. For instance, it can be transformed into a vinyl group, an acrylate (B77674) or methacrylate (B99206) group, or a styrenic moiety through straightforward chemical reactions. These newly formed monomers can then undergo various polymerization techniques, such as free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), or ring-opening metathesis polymerization (ROMP), to produce a wide array of polymers.
Furthermore, this compound can be utilized in the synthesis of monomers for condensation polymerization. By reacting it with difunctional or polyfunctional amines, phenols, or thiols, it is possible to create monomers containing the benzothiazole unit that can be subsequently polymerized to form polyamides, polyesters, or polyethers. These polymers often exhibit enhanced thermal stability and specific optoelectronic characteristics due to the incorporation of the rigid and electron-accepting benzothiazole heterocycle.
Conjugated polymers, which are central to the field of organic electronics, represent a significant application area. While dibromo-benzothiadiazole derivatives are commonly used in cross-coupling polymerizations like Suzuki or Stille reactions to create low-band-gap materials mit.edutcichemicals.com, this compound provides an alternative route. The bromomethyl group can be used to attach the benzothiazole unit to other aromatic systems, which are then functionalized with halogens or boronic esters to create novel monomers for polycondensation reactions. These monomers, featuring the benzothiazole moiety, contribute to the synthesis of high-molecular-weight luminescent conjugated polymers. mit.edu The incorporation of such heterocyclic units is a key strategy for tuning the properties of the final polymeric material. mit.edu
| Polymerization Strategy | Monomer Type from this compound | Resulting Polymer Class | Potential Properties |
| Addition Polymerization | Vinyl-, (meth)acrylate-, or styrenic-benzothiazole | Polyvinyls, Poly(meth)acrylates, Polystyrenes | Modified refractive index, UV absorption, fluorescent tags |
| Condensation Polymerization | Di- or poly-functional amines/phenols/thiols reacted with the bromomethyl group | Polyamides, Polyesters, Polyethers | Enhanced thermal stability, specific optoelectronic features |
| Cross-Coupling Reactions | Benzothiazole-containing aromatic monomers (after modification) | Conjugated Polymers (e.g., Poly(arylene ethynylene)s) | Luminescence, semiconductivity, low band-gap |
Optoelectronic Applications of Benzo[d]thiazole Derivatives from this compound
The benzothiazole core is a well-established electron-accepting unit, and its incorporation into organic molecules can significantly influence their electronic and optical properties. researchgate.netresearchgate.net Derivatives synthesized from this compound are thus prime candidates for a range of optoelectronic applications, most notably in Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs).
In the context of OLEDs, benzothiazole derivatives are employed as fluorescent emitters, host materials, or electron-transporting materials. researchgate.netresearch-nexus.netafricaresearchconnects.com The strong electron-withdrawing nature of the benzothiazole unit facilitates the design of donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type molecules. researchgate.net By coupling the this compound-derived core (the acceptor) with various electron-donating moieties, it is possible to tune the emission color across the visible spectrum. researchgate.netresearch-nexus.net For instance, theoretical and experimental studies have shown that benzothiazole derivatives can be designed to emit light from bluish-white to red. researchgate.netresearch-nexus.net The non-planar geometry often adopted by these molecules is crucial for their performance in optoelectronic devices. research-nexus.net The strategic insertion of different functional groups allows for the modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination in an OLED device. researchgate.netresearch-nexus.net
Three novel orange-yellow to near-infrared (NIR) emitters based on 5,6-difluorobenzo[c] mit.eduresearch-nexus.netepa.govthiadiazole (BTDF) were designed and synthesized, demonstrating that these materials possess a hybridized local and charge-transfer (HLCT) state feature. frontiersin.org This characteristic may lead to an exciton (B1674681) utilization that surpasses the 25% limit of traditional fluorescent materials. frontiersin.org Doped devices using these emitters achieved a maximum external quantum efficiency (EQE) of 5.75% with deep-red emission, while non-doped devices produced NIR emission with a peak at 690 nm and a maximum EQE of 1.44%. frontiersin.org
| Application | Role of Benzothiazole Derivative | Key Properties & Findings | Reference |
| OLEDs | Emitter, Host, or Electron Transport Material | Strong electron-acceptor; enables D-A structures; tunable emission (blue to red); non-planar geometry beneficial for performance. | researchgate.netresearchgate.netresearch-nexus.net |
| OLEDs | Deep-Red/NIR Emitter | HLCT character; potential for >25% exciton utilization; max EQE of 5.75% (doped), 1.44% (non-doped NIR). | frontiersin.org |
| Organic Solar Cells | Donor or Acceptor Material | Contributes to low band-gap polymers; improves electronic properties; PCE of 7.7% achieved in a P3:PC71BM blend. | researchgate.netrsc.org |
| General Optoelectronics | Core structural unit | Wide light absorption, narrow energy gap (1.75–2.38 eV), semiconductor properties. | mdpi.com |
In the field of organic photovoltaics, benzothiazole-containing polymers have been successfully utilized as donor materials in bulk heterojunction solar cells. rsc.org The incorporation of the electron-deficient benzothiazole unit into a polymer backbone, often alternated with an electron-rich unit, leads to copolymers with low HOMO-LUMO energy gaps. This allows the polymer to absorb a broader range of the solar spectrum, which is a critical factor for achieving high power conversion efficiencies (PCE). For example, copolymers based on benzodithiophene (donor) and benzothiadiazole (acceptor) have yielded solar cells with a high PCE of 7.7%. rsc.org
Utility in Supramolecular Chemistry and Molecular Recognition Based on this compound
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural and electronic features of the benzothiazole moiety, made accessible through the reactive handle of this compound, allow for its use in creating sophisticated supramolecular assemblies and molecular sensors.
A significant application in this area is the development of chemosensors for the detection of specific ions or molecules. The benzothiazole unit can act as a fluorophore whose emission properties are sensitive to its local environment. By functionalizing this compound to introduce a specific binding site, highly selective and sensitive sensors can be constructed.
A notable example is the design of fluorogenic chemosensors for the detection of the cyanide anion (CN⁻). nih.gov A sensor was developed by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione, where the nucleophilic addition of cyanide to a vinylidene group disrupts the intramolecular charge transfer (ICT) within the molecule. nih.gov This disruption leads to a distinct color change and a significant blue shift in the fluorescence emission spectrum, allowing for the visual and spectroscopic detection of cyanide. nih.gov Such a sensor exhibited a very low detection limit of 5.97 nM, well below the permissible level set by the World Health Organization for drinking water, and was successfully applied to detect cyanide in environmental water samples and living cells. nih.gov
The synthesis of macrocycles and other host molecules is another facet of supramolecular chemistry where this compound can be a valuable precursor. The bromomethyl group can be used to link benzothiazole units together or to attach them to a larger scaffold, creating pre-organized cavities capable of binding specific guest molecules through interactions such as π-π stacking, hydrogen bonding, and dipole-dipole forces. This forms the basis of molecular recognition, where the host molecule can selectively bind and respond to the presence of a particular guest.
Catalytic Applications of this compound Derivatives
The benzothiazole scaffold can be incorporated into ligand structures for transition metal catalysis. Derivatives of this compound are versatile precursors for synthesizing such ligands, which can then be coordinated to metals like palladium, copper, or rhodium to form active catalysts for a variety of organic transformations.
One important class of ligands is N-heterocyclic carbenes (NHCs), which have become ubiquitous in modern catalysis due to their strong σ-donating properties and steric tunability. beilstein-journals.org While the direct synthesis of NHC precursors from benzothiazole is less common than from benzimidazole (B57391) core.ac.uk, the general principle involves N-alkylation. This compound can be used to introduce the benzothiazolemethyl group onto one of the nitrogen atoms of a suitable precursor, leading to the formation of an azolium salt. beilstein-journals.org Subsequent deprotonation of this salt yields the NHC, which can be used as an organocatalyst or complexed with a metal. Thiazol-2-ylidenes, a related class of NHCs, have been shown to be highly active ligands for electrophilic cyclization reactions. nih.gov
Palladium complexes bearing benzothiazole-based ligands have demonstrated significant catalytic potential. For instance, molecular palladium(II) complexes with bulky benzothiazole ligands have been used as pre-catalysts for Suzuki coupling reactions. epa.gov These complexes can decompose in situ to form catalytically active palladium nanoparticles. epa.gov Furthermore, palladium catalysts are effective for the direct C-H functionalization of the benzothiazole ring itself, enabling the formation of C-C and C-S bonds, which is a powerful method for synthesizing more complex substituted benzothiazoles. acs.orgrsc.org
Copper(II) complexes with thiazole (B1198619) and benzothiazole ligands have also been explored, not only for their biological activity but also for their catalytic potential. mdpi.com The nitrogen atom of the benzothiazole ring readily coordinates with metal ions, making it a reliable component in the design of new metal-based catalysts. mdpi.com The functionalization at the 4-position via the bromomethyl group allows for the attachment of these catalytic centers to larger structures, such as polymers or solid supports, facilitating catalyst recovery and reuse.
| Metal | Ligand Type from this compound | Catalytic Application | Key Findings |
| Palladium | Benzothiazole-based bulky ligands | Suzuki Coupling | Pre-catalysts generate catalytically active PdS or Pd₁₆S₇ nanoparticles in situ. |
| Palladium | N/A (catalyzes reaction on the benzothiazole ring) | C-H Functionalization / C-S Bond Formation | Efficient synthesis of 2-substituted benzothiazoles from thiobenzanilides. |
| Rhodium | N-Heterocyclic Carbene (NHC) Precursors | C-H Bond Activation | Rh-NHC complexes can be formed directly from heterocycles like benzimidazole and act as intermediates in alkylation reactions. |
| Copper | Benzothiazole-containing chelating ligands | Various (e.g., antimicrobial action) | Coordination enhances the biological activity of the organic ligand. |
Future Horizons: Charting the Course for this compound in Advanced Research
The benzothiazole scaffold is a cornerstone in medicinal and materials chemistry, valued for its versatile pharmacological and photophysical properties. Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive bromomethyl group on the benzothiazole core, provides a versatile handle for chemical modification, enabling the construction of complex molecular architectures. As research progresses, the future development and application of this compound are poised to expand into new and exciting territories, driven by innovations in synthesis, reactivity, and interdisciplinary collaboration. This article explores the future directions and emerging research opportunities for this compound.
Q & A
Q. Methodology :
- Nickel-catalyzed cross-coupling : Use NiCl₂(dppf) (4 mol%) with 2,2'-bipyridine as a ligand and aryl/alkenyl aluminum reagents under microwave or thermal conditions (60–80°C). Yields range from 41% to 94%, depending on substituent electronic effects .
- Bromination strategies : Direct bromination of methyl groups in thiazole precursors using brominating agents (e.g., NBS or Br₂ in CCl₄). For example, 5-bromo-2-(bromomethyl) derivatives are synthesized with 54–65% yields via α-bromination under controlled temperatures .
What analytical techniques are essential for characterizing this compound derivatives?
Q. Methodology :
- ¹H/¹³C NMR : Confirm bromomethyl signals (e.g., δ ~4.69 ppm for -CH₂Br in CDCl₃) and aromatic protons .
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- Elemental analysis : Ensure purity (≤0.4% deviation between calculated and observed C/H/N/S content) .
What are the primary reaction pathways for modifying the bromomethyl group in this compound?
Q. Methodology :
- Nucleophilic substitution : React with amines (e.g., piperazine in DMF at 80°C) or thiols to replace -Br .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) in THF/H₂O .
- Cyclization : Form fused heterocycles via intramolecular reactions (e.g., with thiourea under acidic conditions) .
How can researchers optimize nickel-catalyzed cross-coupling reactions for benzo[d]thiazole derivatives?
Q. Methodology :
- Ligand screening : Test 2,2'-bipyridine vs. dppf to enhance catalyst stability .
- Microwave assistance : Reduce reaction time from 18 hours (thermal) to 1 hour, improving yields by 15–20% .
- Stoichiometry control : Use 1.2 equivalents of organoaluminum reagents for electron-deficient substrates .
What methodologies are used to evaluate the biological activity of this compound analogs?
Q. Methodology :
- Molecular docking : Predict binding to targets (e.g., DNA topoisomerase IB) using AutoDock Vina .
- In vitro assays : Test cytotoxicity via MTT/PrestoBlue in cancer cell lines (e.g., IC₅₀ <10 μM in MCF-7 cells) .
- Metabolic stability : Assess t₁/₂ in human liver microsomes (>60 min indicates favorable pharmacokinetics) .
How should researchers address contradictions in reported synthetic yields (e.g., 54% vs. 94%) for similar derivatives?
Q. Methodology :
- Variable analysis : Compare catalyst efficiency (Ni vs. Pd), solvent polarity (DMF vs. THF), and purification methods (column chromatography vs. recrystallization) .
- Reaction monitoring : Use in situ IR or HPLC to identify side products (e.g., debromination or dimerization) .
What strategies are effective for designing analogs with enhanced metabolic stability?
Q. Methodology :
- Electron-withdrawing substituents : Introduce -CF₃ at the 4-position to reduce oxidative metabolism .
- Trifluoromethyl replacement : Replace -Br with -CF₃ to maintain steric bulk while improving stability .
- Prodrug approaches : Synthesize acetyl-protected derivatives to delay hydrolysis .
How can computational chemistry aid in predicting reactivity in nucleophilic substitutions?
Q. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
